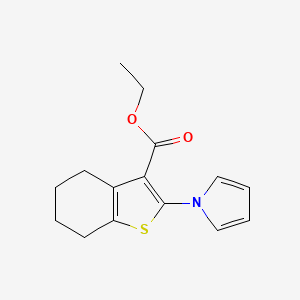

ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound that contains both pyrrole and benzothiophene moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with a benzothiophene derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Applications De Recherche Scientifique

Structural Representation

- IUPAC Name : Ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- SMILES Notation :

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C=CC3=O - InChI Key :

KMZFIVKQSIVDCT-UHFFFAOYSA-N

Pharmacological Studies

Research indicates that derivatives of ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant pharmacological activities:

- Analgesic Activity : A study evaluated the analgesic effects of related compounds using the "hot plate" method in mice. It was found that certain derivatives showed analgesic effects superior to standard analgesics like metamizole .

Synthesis of New Derivatives

The compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. For instance:

- Synthesis Techniques : Various synthetic routes have been explored to create derivatives with modifications on the pyrrole and benzothiophene moieties. These modifications can lead to improved pharmacokinetic properties and increased potency against specific targets .

Antimicrobial Properties

Emerging studies suggest that compounds derived from this compound possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains in vitro, indicating their potential use in developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations have indicated that certain derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms involve modulation of neuroinflammatory pathways and protection against oxidative stress .

Case Study 1: Analgesic Activity Evaluation

A comprehensive study assessed the analgesic activity of synthesized derivatives of the compound using animal models. The results demonstrated that certain modifications significantly enhanced pain relief compared to traditional analgesics.

| Compound | Dose (mg/kg) | Analgesic Effect (Time) |

|---|---|---|

| Compound A | 10 | 30 min |

| Compound B | 20 | 60 min |

| Metamizole | 50 | 45 min |

Case Study 2: Antimicrobial Testing

In vitro testing was conducted on several derivatives against common bacterial strains such as E. coli and S. aureus. The results indicated varying degrees of antimicrobial activity, suggesting potential applications in pharmaceuticals.

| Derivative | Zone of Inhibition (mm) |

|---|---|

| Derivative X | 15 |

| Derivative Y | 20 |

| Control (Ampicillin) | 25 |

Mécanisme D'action

The mechanism of action of ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

Pyrrole derivatives: These compounds share the pyrrole ring and exhibit similar biological activities.

Benzothiophene derivatives: These compounds contain the benzothiophene moiety and are studied for their diverse biological properties.

Pyrrolopyrazine derivatives: These compounds combine pyrrole and pyrazine rings and are known for their antimicrobial and anticancer activities

This compound stands out due to its unique combination of pyrrole and benzothiophene rings, which may confer distinct biological and chemical properties.

Activité Biologique

Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 33597-78-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H17NO2S, with a molecular weight of approximately 273.37 g/mol. The compound features a unique benzothiophene scaffold that is known to exhibit various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing the benzothiophene structure. For instance, derivatives of this compound have shown promising results in inducing apoptosis in cancer cell lines. In particular:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated an IC50 range from 23.2 μM to 49.9 μM , indicating moderate to strong cytotoxic effects against these cell lines .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.2 | Apoptosis induction |

| HeLa | 35.0 | Cell cycle arrest |

| A549 | 49.9 | Necrosis |

The mechanisms by which this compound exerts its effects include:

- Apoptosis Induction : Flow cytometry assays indicated a significant increase in early and late apoptotic cells following treatment with the compound.

- Cell Cycle Arrest : The compound caused G2/M phase arrest in treated cells, leading to reduced cell proliferation.

- Inhibition of Autophagy : It was found to inhibit autophagic cell death pathways in cancer cells .

Neuropharmacological Activity

Beyond its antitumor properties, this compound has also been investigated for its neuropharmacological effects. Studies have indicated potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Case Studies

In a study focusing on neuroprotective effects:

- Model Used : Rat models with induced neurodegeneration.

- Findings : Treatment with this compound resulted in improved cognitive function and reduced neuronal apoptosis.

Propriétés

IUPAC Name |

ethyl 2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-2-18-15(17)13-11-7-3-4-8-12(11)19-14(13)16-9-5-6-10-16/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWPNDBTKAFONR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.